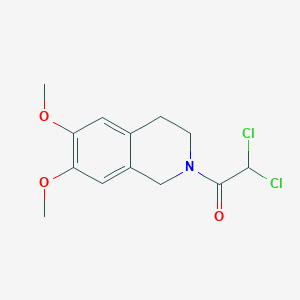
Isoquinoline, 2-(dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline.
Chlorination: The isoquinoline derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the dichloro group.
Acylation: The final step involves the acylation of the chlorinated intermediate with ethanone under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-Dichloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 2,2-Dichloro-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone
Comparison
Compared to similar compounds, 2,2-Dichloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may exhibit unique properties due to the presence of the dimethoxy groups. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for specific applications.
Biological Activity
Isoquinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 2-(dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxy- (CID 11077549) is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiamebic properties, cytotoxic effects, and potential as an antimicrobial agent.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅Cl₂NO₃
- Molecular Weight : 302.17 g/mol
- IUPAC Name : 2-(Dichloroacetyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
Antiamebic Activity
Research has demonstrated that compounds related to isoquinoline, specifically those with a dichloroacetyl group, exhibit significant antiamebic properties. A study showed that various 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols were effective against Entamoeba criceti in infected hamster models. Among these compounds, one derivative was selected for human trials due to its potency compared to established treatments such as etichlordifene and diloxamide .
Cytotoxic Effects
The cytotoxicity of isoquinoline derivatives has been explored in various cancer cell lines. In vitro studies indicate that certain isoquinoline complexes can serve as ligands in cis-platinum(II) antitumor complexes. These complexes demonstrated enhanced cytotoxicity against L1210 murine leukemia cells compared to traditional cisplatin treatments . This suggests that the incorporation of isoquinoline moieties could improve the therapeutic efficacy of platinum-based chemotherapeutics.
Summary of Biological Activities
Case Studies
- Antiamebic Efficacy : A series of tests conducted on hamsters infected with E. criceti highlighted the efficacy of isoquinoline derivatives in reducing parasite load. The most promising candidates were advanced to human trials based on their performance relative to existing treatments .
- Cytotoxic Complexes : In a comparative study of ligand efficacy in platinum complexes, isoquinoline derivatives were noted for their superior cytotoxic profiles against murine leukemia cells. This positions them as viable candidates for further development in cancer therapy .
- Antimicrobial Properties : Studies involving berberine analogs showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Although direct studies on the dichloroacetyl isoquinoline are sparse, its structural similarities suggest potential antimicrobial applications .
Properties
CAS No. |
104756-56-1 |
|---|---|
Molecular Formula |
C13H15Cl2NO3 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
2,2-dichloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H15Cl2NO3/c1-18-10-5-8-3-4-16(13(17)12(14)15)7-9(8)6-11(10)19-2/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
COAXUSLZOPHAJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















